Methyl 5-iodopentanoate
Description
Significance as a Versatile Synthetic Intermediate
The primary significance of Methyl 5-iodopentanoate in chemical research stems from its utility as a synthetic intermediate. The presence of a terminal iodide, an excellent leaving group, allows for a wide range of nucleophilic substitution and carbon-carbon bond-forming reactions.
Iodoalkanes are important intermediates in organic synthesis. chemistryviews.org The C-I bond in this compound is susceptible to cleavage, enabling the introduction of various functional groups. For instance, haloalkanes readily react with ammonia (B1221849) to yield primary amines or with nucleophiles like cyanide and azide (B81097) to introduce new functionalities. wikipedia.org This reactivity makes the compound a precursor for creating derivatives used in more complex molecular architectures, such as peptidomimetics. An efficient approach for synthesizing cyclic peptides with thioether side-chain bridges utilizes a 5-iodopentanoate derivative derived from glutamic acid. researchgate.net
Furthermore, alkyl iodides are key reactants in a variety of cross-coupling reactions, which are fundamental for constructing complex molecular skeletons. Haloalkanes, particularly iodoalkanes, undergo oxidative addition with metals like magnesium (to form Grignard reagents) or palladium catalysts, facilitating the formation of new C-C bonds. wikipedia.org While specific palladium-catalyzed reactions like the Fukuyama coupling traditionally pair thioesters with organozinc halides to form ketones, the broader field of radical-mediated coupling often employs alkyl iodides. pearson.comthieme-connect.com For example, the tin-free Giese reaction proceeds efficiently with alkyl iodides and electron-deficient alkenes. organic-chemistry.org Similarly, palladium-catalyzed carbonylative cross-coupling reactions can utilize alkyl iodides to synthesize β-keto esters, which are crucial building blocks for natural products. rsc.org The development of nickel-catalyzed methods for the enantioselective coupling of organozinc reagents, alkyl iodides, and alkenyl boron compounds highlights the ongoing expansion of synthetic methodologies involving these intermediates. nih.gov
Historical Perspectives and Evolution of Research Trajectories
The study of haloalkanes is deeply rooted in the history of organic chemistry, with systematic synthesis methods emerging in the 19th century as the structure of alkanes became understood. wikipedia.org Early and versatile methods focused on the selective formation of carbon-halogen bonds, including the conversion of alcohols to alkyl halides. wikipedia.org This foundational reaction remains a common strategy for preparing iodoalkanes, often using reagents like red phosphorus and iodine, which is equivalent to phosphorus triiodide. wikipedia.org Another classic approach is the Hunsdiecker reaction, which synthesizes haloalkanes from the silver salts of carboxylic acids. wikipedia.orgfluorine1.ru
A pivotal development in the synthesis of iodoalkanes was the Finkelstein reaction, where chloro- or bromoalkanes are converted to the more reactive iodoalkanes by treatment with sodium iodide. wikipedia.org This reaction is often catalyzed and provides an efficient pathway to organoiodides. wikipedia.orgresearchgate.net
Research trajectories have evolved from these classical stoichiometric methods toward more efficient and environmentally benign catalytic processes. Modern advancements focus on developing new catalytic systems that can operate under milder conditions. For example, researchers have developed methods for the direct preparation of anhydrous hydrogen iodide (HI) from hydrogen gas and iodine using a rhodium catalyst, which can then be used in situ for the hydroiodination of alkenes, alcohols, and other substrates to produce iodoalkanes. chemistryviews.org This evolution reflects a broader trend in chemical synthesis towards greater efficiency, selectivity, and sustainability.
| Comparative Analysis of Synthetic Routes | |
| Method | Description |
| Conversion from Alcohol | A traditional method where the corresponding alcohol (Methyl 5-hydroxypentanoate) is converted to the alkyl iodide. This can be achieved using various iodinating agents, such as triphenylphosphine (B44618) and iodine or phosphorus triiodide. wikipedia.org |
| Finkelstein Reaction | An equilibrium reaction where an alkyl chloride or bromide is treated with a salt like sodium iodide in a suitable solvent (e.g., acetone). The precipitation of the less soluble sodium chloride or bromide drives the reaction toward the formation of the alkyl iodide. wikipedia.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-iodopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-9-6(8)4-2-3-5-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRHTLMOPUYPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40319087 | |
| Record name | methyl 5-iodopentanoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14273-88-2 | |
| Record name | Pentanoic acid, 5-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14273-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 339626 | |
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| Record name | NSC339626 | |
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| Record name | methyl 5-iodopentanoate | |
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| Record name | Pentanoic acid, 5-iodo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Methyl 5 Iodopentanoate and Its Key Precursors
Established Synthetic Routes
Derivatization from Lactones and Related Hydroxy Compounds
A primary route to methyl 5-iodopentanoate involves the ring-opening of lactones. For instance, δ-valerolactone can be treated with hydriodic acid to yield 5-iodopentanoic acid, which is then esterified to the methyl ester. cdnsciencepub.com The reaction of γ-valerolactone with hydriodic acid has been shown to produce 4-iodopentanoic acid, highlighting the influence of the starting lactone size on the position of the iodine atom. researchgate.net
In a notable example, mevalonolactone (B1676541) is reacted with trimethylsilyl (B98337) iodide, followed by derivatization with diazomethane (B1218177) to form methyl 3-hydroxy-3-methyl-5-iodopentanoate. nih.govnih.gov This intermediate is crucial for the synthesis of mevalonate (B85504) 5-diphosphate. nih.govresearchgate.net The general principle involves the cleavage of the lactone ring with an iodide source, followed by esterification of the resulting iodocarboxylic acid.
The reaction conditions for these transformations are critical. For example, the reaction of aldonolactones with 57% hydriodic acid at 125°C leads to a mixture of monoiodo-n-alkanoic acids and the corresponding lactones. cdnsciencepub.com The equilibrium between the lactone and the iodoacid is influenced by the carbon chain length, with longer chains favoring the formation of the iodoacid. cdnsciencepub.com
Table 1: Synthesis of Iodoalkanoic Acids from Lactones
| Starting Lactone | Reagent | Product | Yield | Reference |
| δ-valerolactone | Hydriodic Acid | 5-iodopentanoic acid | 97% | cdnsciencepub.com |
| γ-valerolactone | Hydriodic Acid | 4-iodopentanoic acid | - | researchgate.net |
| Mevalonolactone | Trimethylsilyl iodide, then diazomethane | Methyl 3-hydroxy-3-methyl-5-iodopentanoate | - | nih.govnih.gov |
Halogenation Reactions and Halide Exchange
Halide exchange, particularly the Finkelstein reaction, is a common and efficient method for preparing iodoalkanes from the corresponding bromides or chlorides. This approach is also applicable to the synthesis of this compound from methyl 5-bromopentanoate. The reaction is typically carried out using an alkali metal iodide, such as sodium iodide, in a suitable solvent like acetone (B3395972).
A significant improvement to the Finkelstein reaction involves performing it in non-polar organic solvents with a catalytic amount of tetra-n-butylammonium bromide and water. acs.org This protocol was successfully applied to the preparation of ethyl 5-iodopentanoate from its corresponding bromide. acs.org
Furthermore, the conversion of tosylates to iodides is another effective strategy. For example, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-5-(tosyloxy)pentanoic acid can be converted to (S)-tert-butyl 2-(tert-butoxycarbonylamino)-5-iodopentanoic acid in good yield by treatment with sodium iodide in acetone. nih.gov This method is widely used in the synthesis of complex molecules, including intermediates for potential tumor imaging agents. nih.gov
Table 2: Halide Exchange and Tosylate Conversion Reactions
| Starting Material | Reagents | Product | Yield | Reference |
| Methyl 5-bromopentanoate | Sodium iodide, Acetone | This compound | - | google.com |
| Ethyl 5-bromopentanoate | Sodium iodide, Tetra-n-butylammonium bromide, Water | Ethyl 5-iodopentanoate | - | acs.org |
| (S)-tert-butyl 2-(tert-butoxycarbonylamino)-5-(tosyloxy)pentanoic acid | Sodium iodide, Acetone | (S)-tert-butyl 2-(tert-butoxycarbonylamino)-5-iodopentanoic acid | 77% | nih.gov |
Esterification and Functional Group Interconversions
The direct esterification of 5-iodopentanoic acid is a straightforward method to produce this compound. This reaction is typically catalyzed by an acid, such as sulfuric acid, in the presence of methanol. The yield of this process can be optimized by controlling reaction parameters like temperature and molar ratios of the reactants.
Functional group interconversions also play a role in the synthesis of this compound. For instance, a hydroxyl group can be converted into an iodine atom. This is exemplified by the reaction of methyl (R)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate with triphenylphosphine (B44618) and iodine in the presence of imidazole (B134444) to yield methyl (R)-2-((tert-butoxycarbonyl)amino)-5-iodopentanoate. epo.org
Advanced Synthetic Approaches and Process Optimization
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. anton-paar.com This technology can significantly reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture. anton-paar.com The Finkelstein reaction for the preparation of ethyl 5-iodopentanoate from the corresponding bromide has been shown to be accelerated by microwave irradiation. acs.org Microwave-assisted methods are also employed in the synthesis of various heterocyclic compounds and can be applied to the synthesis of precursors for this compound. ijpsjournal.commdpi.comresearchgate.net
Integration of Green Chemistry Principles in Synthetic Design
Green chemistry principles are increasingly being integrated into synthetic methodologies to create more sustainable and environmentally friendly processes. rsc.org In the context of synthesizing compounds like this compound, this can involve the use of less hazardous reagents, solvent-free reaction conditions, and catalytic processes.
For example, the development of novel, shorter synthetic routes that align with green chemistry principles is an active area of research. rsc.org This includes exploring one-pot reactions and utilizing catalysts that can be easily recovered and reused. The use of zeolites as catalysts in halogen exchange reactions represents a step towards greener synthesis, although specific application to this compound requires further investigation. rsc.org
Scale-Up Considerations in Process Research and Development
The transition of this compound synthesis from the laboratory bench to a manufacturing plant requires careful evaluation of several process parameters to ensure safety, efficiency, cost-effectiveness, and product quality. The predominant method for its synthesis is the halide exchange reaction—specifically, the Finkelstein reaction—where a precursor such as methyl 5-bromopentanoate or methyl 5-chloropentanoate is treated with an alkali metal iodide. iitk.ac.inacs.org
Reaction Equilibrium and Kinetics
The Finkelstein reaction is a reversible SN2 process. iitk.ac.infrontiersin.org Its success on a large scale is fundamentally governed by Le Chatelier's principle. Typically, the reaction is conducted in a solvent like acetone, in which the starting sodium iodide (NaI) is soluble, but the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not. nih.govorganic-chemistry.org This precipitation of the salt byproduct drives the equilibrium toward the formation of the desired iodoalkane, making it a critical factor for achieving high conversion rates in a production environment. nih.gov
Key kinetic and thermodynamic considerations for scale-up include:
Temperature Control: As an SN2 reaction, the rate is sensitive to temperature. iitk.ac.in While higher temperatures can increase the reaction rate, they can also lead to the formation of elimination byproducts and other impurities. In large reactors, managing the reaction exotherm is a significant safety concern. acs.org A robust cooling system and controlled reagent addition rates are necessary to maintain the optimal temperature profile.
Solvent and Reagent Concentration: The choice of solvent is paramount. While acetone is traditional, its volatility can pose challenges in large-scale reactors. Alternative protocols using catalytic amounts of phase-transfer catalysts like tetra-n-butylammonium bromide in non-polar organic solvents have been developed and could offer advantages in terms of reaction smoothness and applicability. acs.org Reactant concentrations must be optimized not only for reaction kinetics but also for process throughput and solvent usage, which are major cost drivers in manufacturing. iitk.ac.in
Mixing and Mass Transfer: In large vessels, ensuring efficient mixing is crucial to maintain homogeneity, facilitate heat transfer, and ensure the suspended iodide salt can react effectively. Inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in inconsistent product quality and lower yields. The efficient suspension and subsequent removal of the precipitated sodium halide salt are also dependent on the reactor's agitation capabilities.
Work-up and Purification
The purification of this compound on an industrial scale presents distinct challenges compared to laboratory procedures.
Precipitate Removal: The solid salt byproduct (e.g., NaCl, KBr) must be efficiently removed from the reaction mixture. This is typically achieved through filtration. On a large scale, the choice of filtration equipment (e.g., centrifuge, filter press) is critical to minimize cycle time and prevent clogging.
Aqueous Washing: The crude product is often washed with water and dilute aqueous solutions of reagents like sodium carbonate or sodium bicarbonate to remove residual salts and impurities. google.com Large-scale liquid-liquid extractions require appropriately sized vessels and can generate significant aqueous waste streams that must be managed.
Final Purification: Distillation is a common method for the final purification of alkyl iodides on a commercial scale. google.com The design of the distillation column, including operating pressure (vacuum) and temperature, must be optimized to prevent thermal degradation of the product while achieving the desired purity.
Materials of Construction
The potential for corrosion is a significant consideration when selecting reactor materials for halogen exchange reactions. At elevated temperatures, certain reagents can be corrosive to standard materials like stainless steel. maxwellsci.com Process development studies must assess material compatibility to prevent equipment failure and product contamination. In some cases, specialized corrosion-resistant metals or glass-lined reactors may be necessary. maxwellsci.com
The following table summarizes various laboratory methods for converting alcohols to alkyl iodides, a potential alternative pathway to precursors for this compound. The conditions and yields provide a baseline from which scale-up challenges, such as handling stoichiometric byproducts (e.g., triphenylphosphine oxide), can be assessed. researchgate.net
| Reagent System | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| H₄SiW₁₂O₄₀ / KI | CH₃CN, Room Temp. | 0.5 - 3 h | 80 - 97 | researchgate.net |
| CeCl₃·7H₂O / NaI | CH₃CN, Reflux | 20 h | 90 | cmu.edu |
| PPh₃ / I₂ / Imidazole | Not specified | Not specified | High | researchgate.net |
| TMSCl / NaI | Not specified | Not specified | High | researchgate.net |
| BF₃·OEt₂ / Alkali Metal Iodide | Not specified | Not specified | High | researchgate.net |
Chemical Reactivity and Mechanistic Studies of Methyl 5 Iodopentanoate
Fundamental Reaction Pathways of the Alkyl Iodide Moiety
The carbon-iodine bond is the most reactive site in the molecule under many conditions due to its lower bond dissociation energy compared to carbon-hydrogen or carbon-carbon bonds. This reactivity is harnessed in a variety of synthetic transformations.
The iodine atom in methyl 5-iodopentanoate is a good leaving group, making the terminal carbon susceptible to nucleophilic attack. This allows for the introduction of a wide array of functional groups through SN2 reactions. For instance, it can react with nucleophiles such as amines, thiols, and alkoxides to form new carbon-heteroatom bonds. smolecule.com The general scheme for this reaction is as follows:
CH₃OOC(CH₂)₄I + Nu⁻ → CH₃OOC(CH₂)₄Nu + I⁻
Where Nu⁻ represents a generic nucleophile.
One specific example is the reaction with a substituted imidazole (B134444) in the presence of potassium carbonate in acetonitrile (B52724) to yield an O-alkylated imidazole derivative. nih.gov This type of reaction is fundamental in the synthesis of more complex molecules and pharmaceutical intermediates. smolecule.comnih.gov
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Substituted Phenol/Imidazole | K₂CO₃, dry acetonitrile, reflux | O-alkylated imidazole derivative | nih.gov |
| Amines, Thiols, Alkoxides | Acetonitrile, dimethylformamide | Substituted pentanoate derivatives |
Reactions with Reducing Metals (e.g., Zinc Reagent Formation)
This compound can react with reducing metals, such as activated zinc, to form organozinc reagents. acs.orguni-muenchen.de This transformation inverts the polarity of the terminal carbon atom from electrophilic to nucleophilic, a concept known as "umpolung." The resulting organozinc iodide, IZn(CH₂)₄COOCH₃, is a valuable intermediate in carbon-carbon bond-forming reactions. nih.gov
The formation of the organozinc reagent is often a crucial step in more complex synthetic sequences, such as the Fukuyama coupling, which is instrumental in the synthesis of ketones. acs.orglookchem.com The preparation of these reagents can be achieved by treating the alkyl iodide with zinc dust, which may be activated by various methods, including the use of 1,2-dibromoethane (B42909) and trimethylchlorosilane or lithium chloride. uni-muenchen.degoogle.com A streamlined process has been developed where ethyl 5-iodopentanoate, a close analog, is prepared from the corresponding bromide and used directly for zinc reagent formation. acs.org
Table 2: Formation and Application of Organozinc Reagents from Alkyl Iodopentanoates
| Reactant | Reagents and Conditions | Intermediate | Subsequent Reaction | Reference |
|---|---|---|---|---|
| This compound | Zn | IZn(CH₂)₄COOCH₃ | Pd-catalyzed coupling | nih.gov |
| Ethyl 5-iodopentanoate | Zn | Organozinc reagent | Fukuyama coupling | acs.org |
| 5-iodovaleronitrile | Activated Zn powder, THF | Organozinc reagent | Fukuyama coupling | google.com |
Specific Reaction Types and Functionalizations
Building upon the fundamental reactivity of the alkyl iodide, this compound is a versatile substrate for various functionalization reactions, particularly those that form new carbon-carbon bonds.
The ability to form new carbon-carbon bonds is central to organic synthesis, and this compound serves as a key precursor in several important coupling methodologies.
Cross-coupling reactions are a powerful tool for constructing complex molecular architectures, and the alkyl iodide moiety of this compound makes it an excellent electrophilic partner in these transformations. researchgate.net
Nickel-Catalyzed Coupling: Nickel catalysts are effective for various cross-coupling reactions. For instance, nickel-catalyzed Fukuyama coupling reactions of thioesters with organozinc reagents, which can be derived from alkyl iodides like this compound, provide an efficient route to ketones. jk-sci.comresearchgate.net
Cobalt-Catalyzed Coupling: Cobalt catalysis has emerged as a more cost-effective and less toxic alternative to palladium and nickel for certain cross-coupling reactions. rsc.orgnih.gov Cobalt complexes can catalyze the coupling of organozinc reagents with alkyl halides. uni-muenchen.de Enantioselective cobalt-catalyzed cross-electrophile couplings have also been developed for the synthesis of various cyclic compounds. dicp.ac.cn While direct examples with this compound are not prevalent in the provided context, the general reactivity patterns suggest its potential as a substrate in such reactions.
Fukuyama Coupling: This palladium-catalyzed reaction between a thioester and an organozinc reagent is a highly efficient method for ketone synthesis under mild conditions. jk-sci.com this compound is a precursor to the required organozinc reagent, IZn(CH₂)₄COOCH₃. nih.govgoogle.com This strategy has been applied in the synthesis of (+)-biotin, where an organozinc reagent derived from a related pentanoate is coupled with a thiolactone. acs.orggoogle.comresearchgate.net
Palladium-Catalyzed P-C Cross-Coupling: The formation of phosphorus-carbon bonds is crucial for the synthesis of various important compounds, including catalyst ligands and flame-retardants. Palladium-catalyzed cross-coupling reactions between organophosphorus compounds and organic halides are a primary method for creating these bonds. magtech.com.cn this compound, as an alkyl halide, can serve as the electrophilic component in these reactions, coupling with various phosphorus-based nucleophiles. magtech.com.cn
Table 3: Overview of Cross-Coupling Reactions Involving Alkyl Iodopentanoate Derivatives
| Coupling Reaction | Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Fukuyama Coupling | Palladium on activated carbon or Pd(OAc)₂ | Thiol ester, organozinc reagent from alkyl iodide | Ketone | researchgate.net |
| Fukuyama Coupling | Polymer dispersing Pd catalyst | Halogenated carboxylate (e.g., 5-iodopentanoate), organozinc reagent, thioester | Ketone | google.com |
| Nickel-Catalyzed Fukuyama Coupling | Ni(acac)₂ | Thioester, organozinc reagent | Ketone | jk-sci.comresearchgate.net |
| Cobalt-Catalyzed Cross-Coupling | Cobalt(II) halides with phenoxy-imine ligands | Alkyl bromides, (hetero)arylboronic esters | C(sp²)-C(sp³) coupled products | princeton.edu |
| Palladium-Catalyzed P-C Coupling | Palladium complexes | Alkyl halide (e.g., this compound), phosphorus nucleophiles | Organophosphorus compounds | magtech.com.cn |
Carbon-Carbon Bond Forming Reactions
1,4-Conjugate Addition Approaches
This compound can be converted into organozinc reagents, which are effective nucleophiles in 1,4-conjugate addition reactions. This approach is particularly useful for the synthesis of functionalized cyclopentenones. For instance, the reaction of an organozinc reagent derived from this compound with 2-[(Z)-2-pentenyl]cyclopenten-1-one is a key step in the synthesis of OPC (3-oxo-2-(pent-2-en-1-yl)cyclopentyl) homologous series. tandfonline.com To achieve a high yield in this conjugate addition, an excess of the zinc-copper reagent is required, and the reaction is typically carried out at room temperature for an extended period. tandfonline.com This methodology allows for the construction of carbon-carbon bonds and the introduction of the pentanoate side chain onto the cyclopentenone core. tandfonline.com
A study on the synthesis of OPC homologues demonstrated that the 1,4-conjugate addition of the organozinc reagent derived from ethyl 5-iodopentanoate to 2-[(Z)-2-pentenyl]cyclopenten-1-one proceeded in high yields (71-83%). tandfonline.com The reaction required five equivalents of the zinc-copper reagent and a reaction time of 36 hours at room temperature to go to completion. tandfonline.com This highlights the utility of this method for creating complex molecular architectures.
Radical Chemistry and Related Transformations (e.g., Fluoroalkylation of Unsaturated Systems)
The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a valuable precursor for generating alkyl radicals. These radicals can then participate in a variety of transformations, including additions to unsaturated systems. For example, the alkyl radical generated from this compound can react with tributyl(2,4-pentadienyl)tin to afford methyl 7,9-decadienoate in good yield. oup.com This reaction showcases the ability of the primary alkyl radical derived from this compound to engage in carbon-carbon bond formation through a radical pathway.
In the realm of fluoroalkylation, while direct examples involving this compound are not prevalent in the provided search results, related iodo-compounds are used in visible-light-promoted fluoroalkylation of alkenes and alkynes. rsc.org These reactions often proceed via a radical mechanism where a fluoroalkyl radical is generated and adds to an unsaturated system. The resulting radical intermediate can then be trapped by the iodo-compound. The principles of these reactions could potentially be applied to this compound.
Radical cyclization reactions are another important application of the radical chemistry of iodo-compounds. While a direct example with this compound was not found, the related 5-iodopentanoic acid has been used as a precursor in radical annulation reactions with methyl acrylate. clockss.org This suggests that the radical derived from this compound could undergo similar intramolecular cyclizations.
Enolate Chemistry and Diastereoselective Transformations
The ester functionality in this compound allows for the generation of enolates by treatment with a suitable base. masterorganicchemistry.comlibretexts.org Enolates are powerful nucleophiles that can participate in a wide range of bond-forming reactions. masterorganicchemistry.com The acidity of the α-protons in esters is lower than that of ketones or aldehydes, requiring strong bases like lithium diisopropylamide (LDA) for complete enolate formation. libretexts.org
While specific examples of the enolate chemistry of this compound leading to diastereoselective transformations were not explicitly detailed in the search results, the principles of enolate chemistry are well-established. The formation of a chiral enolate or the reaction of an enolate with a chiral electrophile can lead to the diastereoselective formation of new stereocenters. For instance, diastereoselective imino-aldol reactions of functionalized esters have been used in the synthesis of alkaloids, demonstrating the potential for controlling stereochemistry in reactions involving ester enolates. soton.ac.uk The alkylation of the lithium enolate of 2-methylcyclohexanone (B44802) has been shown to proceed with high diastereoselectivity, providing a model for how the enolate of this compound might behave in similar reactions. masterorganicchemistry.com
Acyl Group and Ester Cleavage Reactions
The ester group of this compound can be cleaved under various conditions to yield the corresponding carboxylic acid or carboxylate salt. A common method for the cleavage of methyl esters is heating with lithium iodide in a polar aprotic solvent like dimethylformamide (DMF). vaia.com This reaction proceeds via an SN2 mechanism where the iodide ion attacks the methyl group, leading to the formation of iodomethane (B122720) and the carboxylate anion. vaia.com The rate of this cleavage is significantly faster for methyl esters compared to ethyl esters. vaia.com
Another method for ester cleavage involves the use of aluminum powder and iodine in anhydrous acetonitrile. sci-hub.se This non-hydrolytic procedure can effectively deblock alkyl carboxylates to their corresponding carboxylic acids. sci-hub.se In the context of more complex molecules, selective cleavage of one ester group in the presence of others is a valuable synthetic tool. For example, methyl 5-diphosphomevalonate, synthesized from methyl 3-hydroxy-3-methyl-5-iodopentanoate, undergoes deesterification via alkaline hydrolysis with lithium hydroxide. nih.gov
Reaction Mechanism Elucidation
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies often involve investigating catalytic cycles and probing the intermediacy of radical species.
Investigation of Catalytic Cycles (e.g., Ni(I)–Ni(II)–Ni(III) cycles)
While specific studies detailing Ni(I)–Ni(II)–Ni(III) catalytic cycles directly involving this compound were not found in the search results, such cycles are relevant in cross-coupling reactions of alkyl halides. Nickel-catalyzed reactions often proceed through a series of oxidative addition, transmetalation, and reductive elimination steps. The oxidation state of the nickel center can cycle between Ni(0), Ni(I), Ni(II), and Ni(III) depending on the specific reaction and ligands involved. For example, in some cross-coupling reactions, a Ni(I) species is proposed to initiate the catalytic cycle by reacting with the alkyl halide.
Radical Intermediacy Studies (e.g., using radical scavengers and clock experiments)
The involvement of radical intermediates in reactions of this compound can be investigated using several experimental techniques. The addition of a radical scavenger, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), to a reaction mixture can provide evidence for a radical pathway. rsc.orgdoi.org If the reaction is inhibited or the desired product is not formed in the presence of the scavenger, it suggests that radical intermediates are involved.
Radical clock experiments are another powerful tool for studying radical reactions. youtube.com These experiments utilize a reactant that can undergo a predictable unimolecular rearrangement if it exists as a radical for a sufficient lifetime. The rate of this rearrangement serves as a "clock" to time other competing reactions. For example, the ring-opening of a cyclopropylmethyl radical is a well-calibrated radical clock. uni-muenchen.de By analyzing the product distribution (ring-opened vs. non-ring-opened products), the rate of another reaction, such as trapping of the radical by another species, can be determined. youtube.com While a specific radical clock experiment using this compound was not described, the use of (iodomethyl)cyclopropane (B1302965) in a cobalt-catalyzed reaction to afford a ring-opened product provides a clear example of this methodology to demonstrate radical intermediacy. uni-muenchen.de
Kinetic Analysis of Alkyl Halide Transformations
The transformation of alkyl halides is a cornerstone of synthetic organic chemistry, with the kinetics of these reactions providing deep insights into their underlying mechanisms. This compound, as a primary alkyl iodide, predominantly undergoes nucleophilic substitution via the S(_N)2 (Substitution, Nucleophilic, Bimolecular) mechanism. The rate of these transformations is highly dependent on several factors, including the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent.
The kinetics of S(_N)2 reactions are characterized by a second-order rate law, where the rate is proportional to the concentration of both the alkyl halide and the nucleophile. chemicalnote.compharmaguideline.com
Rate = k[Alkyl Halide][Nucleophile]
This bimolecular dependency implies that both reactants are involved in the rate-determining step of the reaction. chemicalnote.com The mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group. This leads to an inversion of stereochemistry at the carbon center. oneonta.edu
A classic example of an alkyl halide transformation is the Finkelstein reaction, which involves the exchange of one halogen for another. libretexts.org This reaction is particularly useful for the synthesis of alkyl iodides from alkyl chlorides or bromides, driven by the precipitation of the less soluble sodium chloride or bromide in acetone (B3395972). libretexts.org While this compound already contains iodide, the principles of the Finkelstein reaction are fundamental to understanding its reactivity in other nucleophilic substitution reactions.
The structure of the alkyl halide plays a critical role in the rate of S(_N)2 reactions. Steric hindrance around the reaction center can significantly slow down the reaction rate. For primary alkyl halides like this compound, the reaction site is relatively unhindered, leading to faster reaction rates compared to secondary or tertiary halides. libretexts.orgpressbooks.pub
The following table presents relative reaction rates for different alkyl bromides in a typical S(_N)2 reaction, illustrating the effect of substrate structure.
Table 1: Relative Rates of S(_N)2 Reactions for Various Alkyl Bromides
| Alkyl Bromide | Type | Relative Rate |
|---|---|---|
| Methyl bromide | Methyl | 1200 |
| Ethyl bromide | Primary | 40 |
| Propyl bromide | Primary | 16 |
| Isopropyl bromide | Secondary | 1 |
| tert-Butyl bromide | Tertiary | Negligible |
Data sourced from studies on the effect of substrate structure on S(_N)2 reactivity. uci.edu
As this compound is a primary halide, its reactivity is expected to be comparable to that of other unhindered primary alkyl halides.
The nature of the leaving group also significantly influences the reaction rate. A good leaving group is a weak base that is stable in solution after detaching from the substrate. In the case of alkyl halides, the leaving group ability increases down the group in the periodic table. Consequently, iodide (I) is an excellent leaving group, making this compound a highly reactive substrate in nucleophilic substitution reactions.
The reactivity order for alkyl halides in S(_N)2 reactions is generally:
R-I > R-Br > R-Cl > R-F
The following table provides a quantitative comparison of the leaving group ability in a representative S(_N)2 reaction.
Table 2: Relative Rates of Reaction of CH(_3)X with a Nucleophile
| Leaving Group (X) | Relative Rate |
|---|---|
| I | ~30,000 |
| Br | 10,000 |
| Cl | 200 |
| F | 1 |
Illustrative data based on typical S(_N)2 reactions.
Furthermore, the strength of the nucleophile is a key determinant of the reaction rate. Stronger nucleophiles lead to faster S(_N)2 reactions. The nucleophilicity of a species is influenced by factors such as charge, basicity, polarizability, and the solvent.
The solvent can have a profound effect on the kinetics of S(_N)2 reactions. Polar aprotic solvents, such as acetone or dimethylformamide (DMF), are generally preferred for S(_N)2 reactions because they can solvate the metal cation of the nucleophilic salt while leaving the anionic nucleophile relatively "naked" and more reactive. libretexts.org In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.
While specific kinetic data for the transformation of this compound is not extensively documented in readily available literature, its reactivity can be reliably inferred from the extensive studies on analogous primary alkyl iodides. For instance, the reaction of primary alkyl iodides with various nucleophiles has been a subject of detailed kinetic investigations. The principles outlined above, supported by the provided data tables, offer a robust framework for understanding and predicting the chemical behavior of this compound in alkyl halide transformations.
Applications of Methyl 5 Iodopentanoate in Specialized Chemical Synthesis
Precursor in Natural Product and Analogue Synthesis
The reactivity of the carbon-iodine bond in methyl 5-iodopentanoate makes it a valuable starting material for introducing a five-carbon chain in the synthesis of various natural products and their modified counterparts.
Mevalonate (B85504) Pathway Intermediates and Inhibitory Analogs (e.g., Methyl 5-diphosphomevalonate)
This compound is a key precursor in the synthesis of intermediates of the mevalonate pathway, which is crucial for the biosynthesis of isoprenoids. wikipedia.org A notable application is in the preparation of methyl 5-diphosphomevalonate. nih.gov The synthesis involves the reaction of a related compound, methyl 3-hydroxy-3-methyl-5-iodopentanoate, with tetrabutylammonium (B224687) diphosphate (B83284). nih.govnih.gov This resulting methyl 5-diphosphomevalonate can then be de-esterified to yield mevalonate 5-diphosphate, an important intermediate in the pathway. nih.gov The ability to synthesize these intermediates and their analogs allows researchers to study the enzymes involved in the mevalonate pathway, such as mevalonate diphosphate decarboxylase, and to develop potential inhibitors. nih.govnih.govresearchgate.net
Lanthionine-like Analogues in Peptide Chemistry
In the field of peptide chemistry, this compound is utilized in the synthesis of lanthionine-type analogues. rsc.org Lanthionine and its derivatives are characteristic components of lantibiotics, a class of antimicrobial peptides. researchgate.net The synthesis of these analogues can be achieved on a solid support, where the iodo group of a derivative of 5-iodopentanoic acid reacts with a cysteine residue to form the characteristic thioether bridge of lanthionine. rsc.org This approach allows for the creation of modified peptides with potentially enhanced stability or biological activity. researchgate.net
Bioactive Molecule Scaffolds and Amino Acid Derivatives (e.g., protected iodopentanoic acids)
This compound serves as a foundational scaffold for the synthesis of various bioactive molecules and unnatural amino acid derivatives. acs.org Its extended carbon chain makes it a suitable starting material for creating longer peptide chains or macrocycles. The iodo-functionalized pentanoate structure can be incorporated into larger molecules to probe biological systems or to act as a precursor for further chemical modifications. For instance, protected forms of iodopentanoic acid, derived from the methyl ester, are used in the solid-phase synthesis of peptide analogues. rsc.org
Active Site Models in Bioinorganic and Biomimetic Chemistry (e.g., Nitric Oxide Reductase models)
In the realm of bioinorganic and biomimetic chemistry, this compound plays a role in the construction of models of enzyme active sites. nih.govrsc.org Specifically, it has been used in the synthesis of models for the active site of nitric oxide reductase. nih.gov In one example, this compound was reacted with a phenol-substituted imidazole (B134444) to introduce a flexible linker, which is a key component of the model system. nih.gov This allows for the study of the structure and function of the enzyme's active site in a simplified, synthetic environment.
Building Block for Complex Molecular Architectures
The chemical properties of this compound make it a valuable tool for chemists constructing intricate and highly ordered molecular structures.
Integration into Donor-Acceptor Cyclopropanes and Related Systems
Donor-acceptor (D-A) cyclopropanes are highly valuable synthetic intermediates characterized by the presence of an electron-donating group and an electron-withdrawing group on adjacent carbons of a three-membered ring. nih.gov This substitution pattern activates the strained ring, allowing for mild, Lewis acid-catalyzed ring-opening reactions to form versatile 1,3-dipole synthons. nih.gov These intermediates can then participate in a variety of transformations, including cycloadditions and nucleophilic trapping, to build complex carbocyclic and heterocyclic scaffolds. nih.gov
The synthesis of D-A cyclopropanes can be achieved through several routes, many of which utilize haloalkanes as key precursors. researchgate.netwikipedia.org One common strategy involves the cycloalkylation of CH-acids, where a carbanion attacks an electrophilic partner to close the ring. researchgate.net Alternatively, the Johnson–Corey–Chaykovsky reaction employs sulfur ylides reacting with electron-poor olefins. wikipedia.org
In this context, this compound can function as a key electrophilic building block. As a primary alkyl iodide, it can be used to alkylate a pre-formed enolate or other nucleophile. dokumen.pub For example, the deprotonation of a suitable precursor can generate a carbanion that subsequently undergoes nucleophilic substitution with this compound. The resulting product, now containing the 5-iodopentanoate chain, can be induced to cyclize intramolecularly, with the ester group acting as the "acceptor" component in the final D-A cyclopropane (B1198618). This approach leverages the reactivity of the C-I bond to forge a new carbon-carbon bond essential for the cyclopropane framework.
Table 1: General Methods for Donor-Acceptor Cyclopropane Synthesis
| Method | Key Reagents | Role of Haloalkane | Reference |
|---|---|---|---|
| Cycloalkylation of CH-Acids | Strong base, Dihaloalkane or functionalized haloalkane | Electrophile for ring closure | researchgate.net |
| Johnson–Corey–Chaykovsky | Sulfur ylide, α,β-unsaturated carbonyl compound | Not directly involved; reaction is with alkene | wikipedia.org |
| Intramolecular Cyclization | Primary haloalkane with electron-withdrawing group, Base | Substrate for 3-exo-trig cyclization | wikipedia.org |
| Alkylation & Cyclization | Enolate, Alkyl Halide (e.g., this compound) | Alkylating agent to introduce the side chain for subsequent cyclization | dokumen.pub |
Functionalization for Supramolecular Assemblies (e.g., imidazole derivatives)
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces, such as hydrogen bonding, π-stacking, and metal coordination. oaepublish.comrsc.org The construction of these assemblies relies on the use of molecular building blocks that are specifically functionalized to direct their self-assembly into larger, ordered structures. chinesechemsoc.org
This compound is an ideal reagent for the functionalization of core molecules intended for use in supramolecular assemblies. The reactive C-I bond allows for its covalent attachment to a variety of nucleophilic scaffolds. For instance, the nitrogen atom of an imidazole ring—a common component in biologically relevant molecules and metal-organic frameworks—can act as a nucleophile, displacing the iodide from this compound in a standard alkylation reaction.
This reaction appends a flexible five-carbon chain with a terminal methyl ester onto the imidazole core. This newly introduced chain can serve multiple roles in the resulting supramolecular assembly:
Linker/Spacer: The alkyl chain can act as a flexible tether, connecting different parts of an assembly or controlling the distance between interacting units.
Recognition Site: The ester group can participate in hydrogen bonding, providing a specific point of interaction to guide the self-assembly process.
Solubility Modifier: The introduction of the ester-terminated alkyl chain can alter the solubility properties of the core molecule, which is critical for controlling assembly in different solvent systems.
Through such functionalization strategies, simple molecules are transformed into sophisticated components capable of forming well-defined one-, two-, or three-dimensional supramolecular architectures. chinesechemsoc.org
Radiochemical Labeling Applications
The incorporation of radionuclides into biologically active molecules is fundamental to the development of radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET). nih.gov this compound and its derivatives serve as important precursors in this field, particularly for the introduction of fluorine-18 (B77423) (¹⁸F) and for use in advanced ligation chemistries.
Preparation of Fluorinated Derivatives (e.g., for radiopharmaceutical precursors)
Alkyl iodides are common starting materials in radiochemistry. nih.govacs.org While the iodine atom in this compound could theoretically be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I) via halogen exchange, its greater utility is often as a scaffold for introducing fluorine-18 (t₁/₂ ≈ 109.7 min), the most widely used radionuclide for PET imaging. acs.org
A key strategy involves using derivatives of 5-iodopentanoic acid to synthesize more complex precursors for radiolabeling. Research has demonstrated a synthetic pathway for creating ω-functionalized 2-iodophenyl esters, which are precursors to phosphine (B1218219) reagents used in Staudinger ligations. researchgate.net In one example, 2-Iodophenyl 5-iodopentanoate was synthesized from a related bromo-precursor by reaction with sodium iodide (NaI) in acetone (B3395972). researchgate.net
These ester precursors, bearing a good leaving group (like iodide or a sulfonate ester), can then undergo nucleophilic substitution with [¹⁸F]fluoride. This reaction produces an ¹⁸F-labeled building block that can be carried forward into subsequent synthetic steps. researchgate.net This multi-step, or indirect, labeling approach is crucial when the target molecule is too complex or sensitive to withstand the conditions of direct radiofluorination.
Table 2: Synthesis of an Iodinated Precursor for Radiochemistry
| Precursor | Reagents | Product | Solvent | Reference |
|---|
Traceless Staudinger Ligation in Radiochemistry
The Staudinger ligation is a powerful bioorthogonal reaction that forms a stable amide bond through the reaction of an azide (B81097) with a specifically designed phosphine. nih.govnih.gov The "traceless" variant is particularly attractive in radiochemistry because the phosphine reagent, which facilitates the bond formation, is released as a phosphine oxide, leaving no residual atoms in the final labeled product. snmjournals.org This ensures that the biological activity of the target molecule is not perturbed by the labeling process.
The mechanism proceeds via the attack of the phosphine on the azide to form an iminophosphorane intermediate, which then rearranges and hydrolyzes to yield the final amide and the phosphine oxide byproduct. This reaction is highly chemoselective and can be performed under the mild conditions required for labeling sensitive biomolecules. hzdr.de
This compound plays a foundational role in the synthesis of the specialized phosphine reagents required for this ligation. As described, derivatives of 5-iodopentanoic acid are used to create fluorinated esters. researchgate.net These esters are then converted into ¹⁸F-labeled phosphanes. In a typical indirect labeling strategy, this ¹⁸F-labeled phosphine is reacted with a biomolecule that has been pre-functionalized with an azide group. mdpi.com
An alternative and widely used approach involves reacting a phosphine-functionalized molecule of interest with a small, ¹⁸F-labeled azide, such as 2-[¹⁸F]fluoroethylazide. snmjournals.org The phosphine portion of the molecule, which could be synthesized using building blocks derived from this compound, initiates the ligation to attach the ¹⁸F-label. This method has been successfully applied to label small molecules and peptides with excellent radiochemical yields.
Table 3: Components of Traceless Staudinger Ligation for ¹⁸F-Labeling
| Component 1 | Component 2 | Key Transformation | Advantage | References |
|---|---|---|---|---|
| Azide-functionalized molecule of interest | ¹⁸F-labeled phosphine reagent | Amide bond formation | Indirect labeling of sensitive substrates | researchgate.netmdpi.com |
Advanced Spectroscopic and Structural Elucidation of Methyl 5 Iodopentanoate and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of methyl 5-iodopentanoate. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the identity and purity of the compound.
In ¹H NMR analysis, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), and spin-spin coupling between neighboring protons provides connectivity information. The spectrum of this compound is characterized by distinct signals corresponding to the methyl ester protons and the four methylene (B1212753) groups of the pentanoate chain. The singlet for the methyl ester protons typically appears around 3.6-3.7 ppm. The methylene group adjacent to the iodine atom (C5) is the most deshielded and appears as a triplet at approximately 3.2 ppm. The other methylene groups (C2, C3, C4) produce more complex multiplets in the upfield region of the spectrum.
¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The carbonyl carbon of the ester group is the most downfield signal, typically found around 173 ppm. researchgate.net The carbon attached to the iodine atom (C5) resonates at a uniquely low field for an aliphatic carbon, often near 6-7 ppm, due to the heavy atom effect of iodine. The methyl ester carbon appears around 51 ppm, while the remaining methylene carbons (C2, C3, C4) are observed in the 20-35 ppm range. researchgate.net In some research, signal broadening in NMR spectra of derivatives has been noted, potentially caused by the presence of amide rotamers in more complex structures. soton.ac.uk
| Assignment | Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|---|
| Methyl Ester (-OCH₃) | - | ~3.67 (s, 3H) | ~51.5 |
| Methylene (-CH₂I) | C5 | ~3.20 (t, 2H) | ~6.5 |
| Methylene (-CH₂COO-) | C2 | ~2.35 (t, 2H) | ~33.2 |
| Methylene (-CH₂CH₂I) | C4 | ~1.88 (p, 2H) | ~32.9 |
| Methylene (-CH₂CH₂COO-) | C3 | ~1.65 (p, 2H) | ~23.8 |
| Carbonyl (C=O) | C1 | - | ~173.5 |
Note: s = singlet, t = triplet, p = pentet. Actual values can vary slightly based on solvent and experimental conditions.
Mass Spectrometry (MS) in Product Characterization
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for characterizing the products of its reactions. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is crucial for confirming product identity. soton.ac.uk
For this compound (C₆H₁₁IO₂), the expected molecular weight is approximately 242.05 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 242. A prominent fragmentation pattern for fatty acid methyl esters (FAMEs) involves the McLafferty rearrangement, which typically produces a characteristic ion at m/z 74. beilstein-journals.org Another common fragmentation is the loss of the methoxy (B1213986) group (-OCH₃), leading to an [M-31]⁺ ion. beilstein-journals.org The presence of iodine also influences fragmentation, with a significant peak corresponding to the loss of the iodine atom ([M-127]⁺) being highly probable.
MS is particularly valuable in monitoring reactions where this compound is used as an alkylating agent. nih.gov For instance, when reacting it with a nucleophile, the resulting product will show a molecular ion peak corresponding to the mass of the nucleophile plus the mass of the pentanoate ester chain (C₆H₁₁O₂). Electrospray ionization (ESI) is often used for analyzing crude reaction mixtures to identify products and potential byproducts without extensive purification. soton.ac.uk High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition of a product, confirming its chemical formula with high accuracy. nih.gov
| m/z Value | Proposed Fragment Ion | Description of Loss |
|---|---|---|
| 242 | [C₆H₁₁IO₂]⁺ | Molecular Ion (M⁺) |
| 211 | [C₅H₈IO]⁺ | Loss of methoxy group (-OCH₃) |
| 115 | [C₆H₁₁O₂]⁺ | Loss of iodine radical (•I) |
| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement product |
X-ray Crystallography of Key Derivatives and Enzyme-Inhibitor Complexes
While this compound itself is a liquid under standard conditions, its derivatives, particularly those formed in reactions with larger molecules like enzyme active sites, can often be crystallized. X-ray crystallography provides the definitive, high-resolution three-dimensional structure of these crystalline solids. biologiachile.cl This technique is unparalleled in its ability to reveal the precise spatial arrangement of atoms, bond lengths, and bond angles. researchgate.net
In biochemical research, alkyl halides like this compound are used as reactive probes to form covalent bonds with specific amino acid residues in an enzyme's active site, thereby creating an enzyme-inhibitor complex. nih.gov If this complex can be crystallized, X-ray diffraction analysis can elucidate the exact nature of the covalent linkage and the orientation of the inhibitor within the binding pocket. nih.gov For example, studies on enzymes that catalyze alkylation reactions have used X-ray structures of enzyme-inhibitor complexes to identify key catalytic residues. nih.govelifesciences.org The structure reveals which amino acids (e.g., histidine, aspartate) interact with the inhibitor and participate in the bond-forming process. nih.govnih.gov
These crystallographic studies are crucial for understanding enzyme mechanisms and for the rational design of more potent and specific inhibitors. biologiachile.cl By observing how the pentanoate moiety is positioned, researchers can gain insights that inform the development of new therapeutic agents. nih.govnottingham.ac.uk
Theoretical and Computational Chemistry Studies on Methyl 5 Iodopentanoate Systems
Mechanistic Investigations via Computational Modeling
Computational modeling is instrumental in elucidating complex reaction mechanisms that may be difficult to probe experimentally. By calculating the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways.
Combined experimental and computational studies have been shown to elucidate mechanistic pathways, for instance, in distinguishing between different potential reaction routes such as unusual ring formations versus the involvement of general carbonyl ylide intermediates. lookchem.com For systems involving radical anions, computational modeling can be particularly insightful. For example, in the reaction of α-carboxylate radical anions with dioxygen, computational modeling has suggested the reversible formation of a Cα peroxyl radical, which facilitates a proton transfer from an amide to a carboxylate group. rsc.orgresearchgate.net This type of detailed mechanistic insight, derived from computational approaches, is crucial for understanding and predicting chemical transformations. rsc.orgresearchgate.net
In the context of methyl 5-iodopentanoate, computational modeling could be applied to investigate various reactions, such as nucleophilic substitution at the carbon bearing the iodine atom or reactions involving the ester group. For instance, modeling the SN2 reaction with a nucleophile would involve calculating the energy profile as the nucleophile approaches and the iodide leaving group departs. This would allow for the determination of the activation energy and the geometry of the transition state.
A hypothetical reaction coordinate for the nucleophilic substitution on this compound is detailed in the table below.
| Reaction Coordinate Stage | Description | Relative Energy (kcal/mol) |
| Reactants | This compound and Nucleophile (e.g., CN⁻) separated. | 0 |
| Transition State | The C-I bond is partially broken, and the C-CN bond is partially formed. | +15 |
| Products | Methyl 5-cyanopentanoate and Iodide ion separated. | -10 |
This table is a hypothetical representation of data that could be generated from computational modeling.
Prediction of Reactivity and Selectivity Profiles
The reactivity and selectivity of a molecule are governed by its electronic structure. Computational chemistry offers descriptors that can predict where a molecule is most likely to react. One of the most powerful tools in this regard is the Fukui function, which is derived from conceptual density functional theory (DFT). scm.comnih.gov The Fukui function indicates the change in electron density at a particular point in a molecule when an electron is added or removed. scm.comfaccts.de
There are two main types of Fukui functions used to predict reactivity:
f+ : for nucleophilic attack (attack by a species with excess electrons). This function shows where an added electron is most likely to reside, indicating the most electrophilic sites in the molecule. scm.com
f- : for electrophilic attack (attack by a species deficient in electrons). This function shows from where an electron is most easily removed, indicating the most nucleophilic sites. scm.com
By calculating the condensed Fukui functions (values for each atom), one can quantitatively predict the most reactive sites. researchgate.net For this compound, one would expect the carbon atom attached to the iodine (C5) to be a primary site for nucleophilic attack due to the electronegativity of the iodine atom, making it an electrophilic center. The carbonyl oxygen would likely be a primary site for electrophilic attack.
The dual descriptor is another tool that combines the Fukui plus and minus functions to unambiguously identify nucleophilic and electrophilic regions. researchgate.net
A hypothetical condensed Fukui function analysis for this compound is presented below.
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Predicted Reactivity |
| C1 (Methyl) | 0.05 | 0.02 | Low reactivity |
| O (Ester, single bond) | 0.10 | 0.15 | Moderate nucleophilicity |
| C (Carbonyl) | 0.30 | 0.05 | High electrophilicity |
| O (Carbonyl) | 0.15 | 0.40 | High nucleophilicity |
| C2 | 0.03 | 0.04 | Low reactivity |
| C3 | 0.02 | 0.03 | Low reactivity |
| C4 | 0.04 | 0.06 | Low reactivity |
| C5 | 0.25 | 0.10 | High electrophilicity |
| I | 0.06 | 0.15 | Leaving group, moderate nucleophilicity |
This table contains hypothetical data based on chemical principles. Higher f+ values indicate more electrophilic sites, and higher f- values indicate more nucleophilic sites.
Conformational Analysis and Stereochemical Impact
The three-dimensional structure of a molecule, including its stable conformations and the energy barriers between them, plays a crucial role in its reactivity and biological activity. Conformational analysis through computational methods involves mapping the potential energy surface of a molecule as a function of its rotatable bonds.
The presence of the bulky iodine atom and the polar ester group will significantly influence the conformational preferences. For example, there might be specific conformations that are stabilized by intramolecular interactions or destabilized by steric hindrance. Understanding the population of different conformers at a given temperature is important, as the reactivity of the molecule can be dependent on its shape.
The stereochemical outcome of reactions can also be influenced by the conformation of the starting material. For reactions occurring at a chiral center, or for reactions creating a new chiral center, the conformational preferences of the transition state will determine the stereoselectivity of the reaction.
A hypothetical conformational analysis for the C2-C3-C4-C5 dihedral angle in this compound is shown below.
| Conformation | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Description |
| Anti | ~180° | 0 | The C2 and C5 carbons are on opposite sides, minimizing steric hindrance. |
| Gauche | ~60° | 0.9 | The C2 and C5 carbons are adjacent, leading to some steric strain. |
| Eclipsed | ~0° | 5.0 | High energy conformation due to steric repulsion. |
This table is a hypothetical representation of data from a conformational analysis scan.
Future Research Directions and Emerging Paradigms in Methyl 5 Iodopentanoate Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The primary route for synthesizing methyl 5-iodopentanoate involves the Finkelstein reaction, a classic halogen exchange method. In a typical procedure, methyl 5-chloropentanoate is treated with sodium iodide (NaI) in an acetone (B3395972) solvent to yield the desired product. figshare.com While effective, traditional approaches often rely on volatile organic solvents and require significant amounts of reagents.
Another promising avenue is the synthesis from alternative starting materials. For example, a related compound, methyl 3-hydroxy-3-methyl-5-iodopentanoate, has been synthesized by reacting mevalonolactone (B1676541) with trimethylsilyl (B98337) iodide, followed by derivatization with diazomethane (B1218177) to form the methyl ester. nih.gov Exploring lactone-opening strategies for the direct synthesis of this compound could provide a novel and atom-economical pathway.
Table 1: Comparison of Synthetic Routes to Iodopentanoates
| Method | Starting Material | Key Reagents | Typical Conditions | Future Research/Sustainability Focus |
|---|---|---|---|---|
| Standard Finkelstein | Methyl 5-chloropentanoate | Sodium Iodide (NaI) | Acetone, reflux | Reducing solvent volatility; improving atom economy. figshare.com |
| Catalytic Halogen Exchange | Ethyl 5-bromopentanoate | NaI, tetra-n-butylammonium bromide | Water, non-polar organic solvents | Adaptation to methyl ester; exploration of recyclable catalysts. acs.org |
| Lactone Opening | Mevalonolactone | Trimethylsilyl iodide, Diazomethane | Silica gel chromatography | Development of a direct route to this compound from δ-valerolactone. nih.gov |
Exploration of Undiscovered Catalytic Applications
The carbon-iodine bond in this compound is a versatile functional group that can participate in a wide array of catalytic reactions, a domain that remains largely under-explored. Its role as an electrophilic partner in cross-coupling reactions is a significant area for future investigation. While its use has been noted in Fukuyama couplings, which utilize a palladium catalyst to form carbon-carbon bonds, its potential in other major cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings is a frontier for discovery. acs.org
Furthermore, the field of polymer chemistry presents exciting opportunities. Iodine-containing compounds are known to act as molecular weight controlling agents in radical polymerization through a process known as iodine-transfer polymerization (ITP). googleapis.com Patents describe the use of water-soluble iodine compounds, such as 2-iodopentanoic acid, to control the polymerization of vinyl monomers, yielding polymers with a low polydispersity index (PDI). googleapis.comepo.org Future work could systematically investigate the efficacy of this compound as a chain transfer agent in controlled radical polymerization, enabling the synthesis of well-defined polymers with tailored properties. epo.org
Table 2: Potential Catalytic Reactions Involving this compound
| Reaction Type | Potential Catalyst | Role of this compound | Potential Outcome |
|---|---|---|---|
| Fukuyama Coupling | Palladium (Pd) complexes | Electrophilic partner | Synthesis of ketones and complex organic molecules. acs.org |
| Suzuki / Heck / Sonogashira Coupling | Palladium (Pd) or Copper (Cu) | Electrophilic partner | Formation of C-C bonds with various organometallic reagents. |
| Iodine-Transfer Polymerization (ITP) | Radical Initiator (e.g., AIBN) | Chain Transfer Agent | Synthesis of polymers with controlled molecular weight and architecture. googleapis.com |
| Carbonylation Reactions | Palladium (Pd) or Cobalt (Co) | Substrate | Insertion of carbon monoxide to form new carboxylic acid derivatives. |
Design and Synthesis of Advanced Functional Materials Utilizing Iodopentanoate Scaffolds
The bifunctional nature of this compound, possessing both an electrophilic iodine atom and a nucleophilically susceptible ester group, makes it an ideal building block for advanced functional materials. In polymer science, this scaffold can be integrated into polymer backbones or used as a pendant group to impart specific functionalities.
One emerging application is in the creation of biodegradable and functional polymers. Patent literature describes how precursors like iodopentanoic acid can be incorporated into cross-linked polyamino acid polymers to create materials with high water-absorbency and biodegradability, suitable for agricultural or horticultural applications. google.com The iodopentanoate moiety can serve as a reactive handle for cross-linking or for attaching other functional molecules.
The iodopentanoate scaffold also shows promise in the formulation of specialty polymers, such as adhesives. Related compounds are noted for their role in adhesive polymer formulations that exhibit excellent adhesion to metals, which is valuable in manufacturing applications like wires and cables. cphi-online.com Research into incorporating the this compound unit into polyesters or other polymer systems could lead to the development of new adhesives with tailored properties. The journal Advanced Functional Materials frequently highlights such innovations where material structure dictates function. stevensgroup.orgscispace.comlboro.ac.uk
Table 3: Potential Iodopentanoate-Based Functional Materials
| Material Type | Synthetic Strategy | Key Functionality from Scaffold | Potential Application |
|---|---|---|---|
| Biodegradable Hydrogels | Polymerization with amino acids, followed by cross-linking. google.com | Biodegradable backbone, reactive pendant group for cross-linking. | Disposable diapers, agricultural water retention. google.com |
| Adhesive Polymers | Co-polymerization or grafting onto polymer backbones. | Adhesion promotion via polar ester and reactive iodide. | Coextrusion with metals for wire and cable manufacturing. cphi-online.com |
| Functionalized Surfaces | Surface-initiated polymerization using the iodide as an initiator site. | Covalently attached polymer brushes with controlled density. | Anti-fouling coatings, biocompatible surfaces. stevensgroup.org |
Targeted Applications in Chemical Biology and Medicinal Chemistry
This compound and its derivatives are emerging as powerful tools in chemical biology and medicinal chemistry, where precise molecular design is paramount for interacting with biological systems.
A compelling example lies in the development of enzyme inhibitors. A hydroxylated analog, methyl 3-hydroxy-3-methyl-5-iodopentanoate, was synthesized as a key intermediate for a potent inhibitor of mevalonate (B85504) diphosphate (B83284) decarboxylase (MDD). nih.gov This enzyme is crucial for the survival of pathogenic Gram-positive bacteria like Staphylococcus epidermidis, making it an attractive target for new antimicrobial agents. nih.gov The iodopentanoate scaffold provides the necessary framework to access complex, biologically active molecules.
The compound also serves as a versatile building block for synthesizing peptidomimetics and other molecules of pharmaceutical interest. Derivatives such as Methyl N-Boc-2-amino-5-iodopentanoate are used to construct longer peptide chains and macrocycles, which are important structures in drug discovery. The iodine atom acts as a "versatile handle" for late-stage functionalization, allowing for the diversification of complex molecules. vulcanchem.com Furthermore, the core structure is valuable for creating privileged scaffolds, like the piperidine (B6355638) ring system, which are common motifs in many pharmaceuticals. whiterose.ac.uk Another application in chemical biology is the synthesis of haptens for immunoassays; this compound was used to create a derivative of the fungicide fluopyram (B1672901) to enable the generation of specific antibodies for its detection. rsc.org
Table 4: Targeted Applications of Iodopentanoate Scaffolds
| Target Area | Specific Example | Role of Iodopentanoate Scaffold |
|---|---|---|
| Enzyme Inhibition | Inhibitor of Mevalonate Diphosphate Decarboxylase (MDD). nih.gov | Serves as a synthetic precursor to the final diphosphate analog. nih.gov |
| Peptide Synthesis | Building block for longer peptide chains and macrocycles. | The C5 chain extends the amino acid, and the iodide allows further reaction. |
| Drug Discovery Scaffolds | Synthesis of substituted piperidines. whiterose.ac.uk | Provides the carbon backbone for cyclization into the heterocyclic ring. |
| Chemical Biology Probes | Synthesis of a hapten for the fungicide fluopyram. rsc.org | Used as a linker to connect the core fungicide structure to a carrier protein. rsc.org |
Q & A
Q. What are the standard synthetic routes for Methyl 5-Iodopentanoate, and how can reaction efficiency be validated experimentally?
this compound is typically synthesized via esterification of 5-iodopentanoic acid with methanol under acid catalysis or through nucleophilic substitution of methyl pentanoate derivatives with iodine. To validate efficiency, monitor reaction progression using thin-layer chromatography (TLC) and quantify yields via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Ensure purity through recrystallization or column chromatography, and report yields with error margins from triplicate trials .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
Essential techniques include H/C NMR (to confirm ester and iodine positions), infrared (IR) spectroscopy (for carbonyl and C-I bond validation), and mass spectrometry (for molecular ion confirmation). Inconsistent data (e.g., unexpected splitting in NMR) should be addressed by repeating experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and cross-validating with computational models (e.g., density functional theory for predicted chemical shifts) .
Q. What precautions are necessary when handling this compound in laboratory settings?
Due to its iodine moiety and potential light sensitivity, store the compound in amber vials under inert gas. Use glove boxes for air-sensitive reactions and prioritize fume hoods to mitigate vapor exposure. Include toxicity assessments (e.g., LD50 from safety data sheets) in methodological descriptions .
Advanced Research Questions
Q. How can contradictory catalytic outcomes in palladium-mediated reactions involving this compound be systematically analyzed?
Contradictions (e.g., varying yields in cross-coupling reactions) require controlled experiments isolating variables such as ligand choice (e.g., biphenyl vs. phosphine ligands), solvent polarity, and iodide scavengers (e.g., silver salts). Use kinetic studies (e.g., variable-temperature NMR) to compare activation barriers and mechanistic probes (e.g., radical traps) to identify competing pathways .
Q. What computational strategies predict the regioselectivity of this compound in nucleophilic substitution reactions?
Employ density functional theory (DFT) to model transition states and solvent effects (e.g., polarizable continuum models). Compare calculated activation energies for possible intermediates (e.g., SN2 vs. radical pathways) with experimental kinetic isotope effects (KIEs). Validate models using isotopic labeling (e.g., C or O) .
Q. How can solvent effects on the stability of this compound be quantified for long-term storage studies?
Design accelerated degradation experiments in varying solvents (e.g., DMSO, THF, hexane) under controlled temperature/humidity. Monitor decomposition via high-performance liquid chromatography (HPLC) and correlate results with Hansen solubility parameters. Use Arrhenius plots to extrapolate shelf-life under standard conditions .
Methodological Frameworks
-
For Reaction Optimization (PICOT Framework):
- Population/Problem: this compound’s reactivity in Suzuki-Miyaura couplings.
- Intervention: Varying ligands (XPhos vs. SPhos), bases (K2CO3 vs. CsF).
- Comparison: Yield, enantiomeric excess (if applicable).
- Outcome: Identify optimal conditions for C-C bond formation.
- Time: 24-hour reaction monitoring .
-
For Data Contradiction Analysis (FINER Criteria):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
